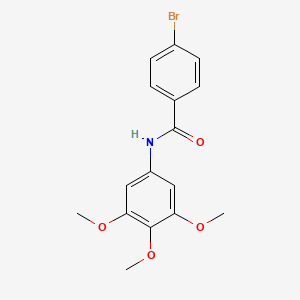
N'-benzoyl-2-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarbohydrazide
Descripción general
Descripción
N-benzoyl-2-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarbohydrazide, also known as BMIH, is a synthetic compound that has attracted significant attention in the scientific community due to its potential use in various fields. BMIH is a derivative of isoindoline-1,3-dione and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
N'-benzoyl-2-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarbohydrazide has been extensively studied for its potential use in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been investigated for its anticancer, antiviral, and anti-inflammatory properties. In agriculture, this compound has been studied for its potential use as a pesticide. In materials science, this compound has been investigated for its use in organic electronics and as a colorant.
Mecanismo De Acción
The mechanism of action of N'-benzoyl-2-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarbohydrazide is not fully understood. However, studies have suggested that this compound may exert its biological activity through the inhibition of various enzymes, including cyclooxygenase-2 and phosphodiesterase-4. This compound has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells, reduces inflammation, and inhibits viral replication. In vivo studies have shown that this compound reduces tumor growth in animal models and exhibits anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-benzoyl-2-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarbohydrazide has several advantages for lab experiments, including its high purity and good yield. However, this compound has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of N'-benzoyl-2-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarbohydrazide. One potential direction is the investigation of the structure-activity relationship of this compound and its derivatives to identify compounds with improved biological activity. Another direction is the development of new synthesis methods for this compound that are more efficient and environmentally friendly. Additionally, the potential use of this compound in nanotechnology and as a colorant in the food industry warrants further investigation.
Conclusion
In conclusion, this compound is a synthetic compound that has potential applications in various fields, including medicine, agriculture, and materials science. This compound has been synthesized using various methods and has been extensively studied for its biological activity. The mechanism of action of this compound is not fully understood, but studies have suggested that this compound may exert its activity through the inhibition of various enzymes. This compound has several advantages for lab experiments, but also has some limitations. Finally, there are several future directions for the study of this compound, including the investigation of its structure-activity relationship and the development of new synthesis methods.
Propiedades
IUPAC Name |
N-benzoylimino-1,3-dihydroxy-2-(4-methoxyphenyl)isoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O5/c1-31-17-10-8-16(9-11-17)26-22(29)18-12-7-15(13-19(18)23(26)30)21(28)25-24-20(27)14-5-3-2-4-6-14/h2-13,29-30H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXQHYBEGFWTFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3C=CC(=CC3=C2O)C(=O)N=NC(=O)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(5-bromo-2-methoxyphenyl)-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B3613152.png)
![5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3613155.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-furamide](/img/structure/B3613159.png)
![N,N'-4,4'-biphenyldiylbis[2-(4-methoxyphenyl)acetamide]](/img/structure/B3613166.png)
![2-[(3-bromo-4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3613177.png)
![1'-[(4-phenyl-1-piperazinyl)methyl]spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B3613184.png)

![N-(4-bromo-2-methylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B3613189.png)

![N-(4-bromo-2-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B3613191.png)

![N-[4-(acetylamino)phenyl]-2-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3613217.png)